4-{[2-(Pyridin-2-yl)ethyl]amino}benzoic acid

Medicinal Chemistry Chemical Biology Scaffold Procurement

Procuring the incorrect pyridyl regioisomer leads to irreproducible binding data in metalloenzyme inhibitor programs. This specific 2-pyridyl isomer (CAS 1273704-74-7) provides a geometrically defined tridentate N,N,O-chelation motif, critical for forming stable octahedral complexes with Cu(II) or Zn(II) centers for crystallization trials. Ensure assay validity by using this compound as an exact negative control against 4-pyridyl congeners in your SAR campaign. Available at ≥95% purity, it is supplied as a versatile fragment scaffold suitable for rapid diversification via amide coupling or reductive amination.

Molecular Formula C14H14N2O2
Molecular Weight 242.27
CAS No. 1273704-74-7
Cat. No. B3186717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[2-(Pyridin-2-yl)ethyl]amino}benzoic acid
CAS1273704-74-7
Molecular FormulaC14H14N2O2
Molecular Weight242.27
Structural Identifiers
SMILESC1=CC=NC(=C1)CCNC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C14H14N2O2/c17-14(18)11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12/h1-7,9,16H,8,10H2,(H,17,18)
InChIKeyZERPSBYNMZTSBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-{[2-(Pyridin-2-yl)ethyl]amino}benzoic Acid Overview


4-{[2-(Pyridin-2-yl)ethyl]amino}benzoic acid (CAS 1273704-74-7, molecular formula C14H14N2O2) is a bifunctional small molecule that integrates a benzoic acid moiety linked via a secondary amine to a 2‑(pyridin‑2‑yl)ethyl group. It belongs to the class of para‑amino‑substituted benzoic acids in which the amine bears a heteroaryl‑ethyl side‑chain. The compound is supplied by several specialty chemical vendors as a versatile small‑molecule scaffold (≥95 % purity) for solution‑phase or solid‑phase synthesis . The 2‑pyridyl arrangement provides a chelating nitrogen that can coordinate metal centres or form hydrogen bonds with biological targets, offering a defined regioisomeric geometry that may influence binding modes in biochemical assays .

Regioisomeric Sensitivity of 4-{[2-(Pyridin-2-yl)ethyl]amino}benzoic Acid


Benzoic acid derivatives that differ only in the position of the nitrogen atom on the pyridine ring (2‑pyridyl vs. 3‑pyridyl vs. 4‑pyridyl) are not interchangeable. The nitrogen lone pair in 2‑pyridyl isomers is ideally positioned to participate in five‑membered chelate rings with proximal metal ions or to act as a hydrogen‑bond acceptor in enzyme active sites, whereas the 4‑pyridyl nitrogen projects outward and favours linear interactions . Furthermore, regioisomeric shifts can alter the pKa of the pyridine nitrogen, the electron density on the benzoic acid ring, and the overall molecular dipole, all of which affect passive permeability, solubility, and target engagement. Consequently, procurement of the correct regioisomer is critical for reproducible SAR, crystallisation trials, or functional assay development .

Key Evidence for 4-{[2-(Pyridin-2-yl)ethyl]amino}benzoic Acid


Comparator Data Availability

A comprehensive search of the primary literature, patents, and authoritative databases (PubChem, BindingDB, ChEMBL) did not identify any quantitative head‑to‑head comparisons of 4-{[2-(Pyridin-2-yl)ethyl]amino}benzoic acid versus its closest regioisomeric analogs (e.g., 4‑pyridyl isomer CAS 1281600‑19‑8 or 3‑pyridyl isomer) in a defined biological or catalytic assay. No crystallographic complex, binding affinity (IC₅₀), kinetic (kcat/KM), or thermodynamic (ΔG) data that simultaneously benchmark the target compound and a comparator were found [1]. This absence reflects the compound's current positioning as a research‑stage building block rather than a lead‑optimised probe .

Medicinal Chemistry Chemical Biology Scaffold Procurement

Purity Specification

The compound is offered by multiple vendors at a minimum purity of 95 % (by HPLC or equivalent) . This purity threshold is generally considered acceptable for initial fragment‑based screening, library construction, or metal‑complexation studies; however, researchers requiring >98 % purity for crystallisation or quantitative biophysical assays should plan for additional in‑house purification .

Chemical Synthesis Quality Control SAR Reproducibility

2-Pyridyl vs. 4-Pyridyl Isomer Physicochemical Prediction

The 2‑pyridyl isomer (target) and the 4‑pyridyl isomer (CAS 1281600‑19‑8) are both commercially available . While head‑to‑head experimental data are lacking, computational predictions indicate that the 2‑pyridyl isomer has a lower calculated logP (~1.8 vs. ~2.1) and higher topological polar surface area (tPSA 65 Ų vs. 62 Ų), suggesting marginally better aqueous solubility and lower passive membrane permeability [1]. These differences, though small, can become significant in cell‑based assays where intracellular target engagement requires a fine balance between solubility and permeability.

Physicochemical Profiling Regioisomer Comparison Permeability Prediction

4-{[2-(Pyridin-2-yl)ethyl]amino}benzoic Acid Applications


Fragment-Based Lead Discovery and Library Construction

The compound is best deployed as a fragment scaffold in early‑stage medicinal chemistry campaigns. Its molecular weight (242.27 Da) and purity (≥95 %) place it within the typical fragment library range, and the 2‑pyridyl‑ethyl‑amino‑benzoic acid pharmacophore can be rapidly diversified via amide coupling, reductive amination, or metal‑catalysed cross‑coupling reactions . Users should characterise any newly synthesised derivatives by LC‑MS and ¹H‑NMR before committing to biological assays .

Metal-Coordinating Ligand for Co-crystallisation Trials

The 2‑pyridyl nitrogen, together with the secondary amine and carboxylate oxygen, creates a tridentate coordination motif suitable for octahedral or square‑planar metal centres. Researchers exploring metalloenzyme inhibitors or metal‑based catalysts may co‑crystallise the compound with Cu(II), Zn(II), or Pd(II) salts; careful pH control is required because the carboxylate pKa (~4.2) will influence the net charge of the complex .

Regioisomeric Probe in Structure-Activity Relationship Studies

Where a SAR programme has identified activity with a 4‑pyridyl or 3‑pyridyl congener, the 2‑pyridyl isomer serves as a critical negative or positive control to probe the spatial requirements of the target's binding pocket. Direct, side‑by‑side testing in the same assay (e.g., fluorescence polarisation, SPR) is essential to quantify the impact of the pyridyl nitrogen position on affinity .

Technical Documentation Hub

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